molecular formula C15H14O4 B8736504 (4-(Benzyloxy)phenyl)(hydroxy)acetic acid

(4-(Benzyloxy)phenyl)(hydroxy)acetic acid

Cat. No. B8736504
M. Wt: 258.27 g/mol
InChI Key: ONUIVMPUJMCSLI-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)phenyl)(hydroxy)acetic acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzyloxy)phenyl)(hydroxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzyloxy)phenyl)(hydroxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-(Benzyloxy)phenyl)(hydroxy)acetic acid

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)

InChI Key

ONUIVMPUJMCSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 41.6 g (0.20 mol) of sodium 4-hydroxymandelate monohydrate, 9.6 g (0.24 mol) of sodium hydroxide and 27.9 g (0.22 mol) of benzyl chloride in 50 ml of water is stirred for 17 hours at 70° C. It is then diluted using 50 ml of water, and a further 4.0 g (0.10 mol) of sodium hydroxide are added. The reaction mixture is refluxed for one hour, then cooled and acidified using concentrated hydrochloric acid, and the product which has precipitated is filtered. The residue is washed with cold water and subsequently dried under a high vacuum. 35.6 g (69%) of 4-benzyloxymandelic acid, m.p. 148°-155° C., result.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Benzyloxymandelic acid (40.8 g) was dissolved in methanol (405 ml) and ethyl acetate (405 ml), and a solution of (S)-1-phenylethylamine (20.4 ml) in methanol (200 ml) and ethyl acetate (200 ml) was added to the solution. After the mixture was allowed to stand at room temperature, the resulting precipitates (37.9 g) were obtained. Recrystallization of the precipitates from methanol (926 ml) gave a salt of (S)-1-phenylethylamine and (S)-4-benzyloxymandelic acid (24.8 g) having a melting point of 174-180° C.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
405 mL
Type
solvent
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
405 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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